molecular formula C9H8F3NO2 B7618151 N-(2,2,2-trifluoroethoxy)benzamide

N-(2,2,2-trifluoroethoxy)benzamide

Cat. No.: B7618151
M. Wt: 219.16 g/mol
InChI Key: ZBCHDVZICFDLKW-UHFFFAOYSA-N
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Description

N-(2,2,2-Trifluoroethoxy)benzamide is a benzamide derivative characterized by a trifluoroethoxy (-OCH₂CF₃) substituent at the benzene ring. This compound belongs to a broader class of trifluoroethoxy-substituted benzamides, which have garnered significant interest in medicinal chemistry due to their antiarrhythmic properties. The structural motif of 2,5-bis(2,2,2-trifluoroethoxy)benzamide, in particular, has been identified as a critical pharmacophore for antiarrhythmic activity. Flecainide acetate, a clinically approved antiarrhythmic agent, is derived from this scaffold and exhibits high potency by blocking cardiac sodium channels, thereby stabilizing cardiac conduction .

Synthetic routes for this compound derivatives typically involve the reaction of 2,5-bis(trifluoroethoxy)benzoic acid chloride with amines such as 2-(aminomethyl)pyridine or piperidine derivatives. Catalytic hydrogenation and subsequent acetylation yield the final drug product, as exemplified by flecainide acetate synthesis (e.g., 80–95% yields via optimized methods) . The compound’s pharmacokinetics—including near-complete oral absorption, minimal hepatic metabolism, and a long plasma half-life (11–22 hours)—make it suitable for chronic arrhythmia management .

Properties

IUPAC Name

N-(2,2,2-trifluoroethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c10-9(11,12)6-15-13-8(14)7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCHDVZICFDLKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NOCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-trifluoroethoxy)benzamide typically involves the reaction of 2,2,2-trifluoroethanol with a benzamide derivative. One common method involves reacting 1,4-dibromotoluene with 2,2,2-trifluoroethanol in the presence of a base and a copper-containing catalyst to form 2,5-bis(2,2,2-trifluoroethoxy)toluene. This intermediate is then oxidized to yield 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, which is subsequently converted to this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The use of continuous flow reactors and advanced catalytic systems ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-trifluoroethoxy)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert the benzamide group to amine derivatives.

    Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions include various substituted benzamides, benzoic acids, and amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(2,2,2-trifluoroethoxy)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,2,2-trifluoroethoxy)benzamide involves its interaction with specific molecular targets. For instance, as an antiarrhythmic agent, it functions by blocking sodium channels in heart cells, thereby prolonging the cardiac action potential and stabilizing abnormal heart rhythms . The compound’s trifluoroethoxy group enhances its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Antiarrhythmic Derivatives

  • Flecainide Acetate (N-(2-Piperidylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide acetate) :

    • Structure : Two trifluoroethoxy groups at positions 2 and 5 of the benzene ring, with a piperidinylmethyl side chain.
    • Activity : Demonstrates potent sodium channel blockade (Class IC antiarrhythmic), effective against ventricular and supraventricular arrhythmias.
    • Synthesis : Prepared via hydrogenation of 2,5-bis(trifluoroethoxy)-N-(pyrid-2-yl-methyl)benzamide intermediates, yielding >90% purity .
    • Key Advantage : Long half-life and minimal proarrhythmic risk compared to QT-prolonging agents .
  • N-(Piperidylalkyl)trifluoroethoxybenzamides :

    • Structure : Variants with alkyl spacers (e.g., -CH₂-CH₂-) between the piperidine and benzamide groups.
    • Activity : Retain antiarrhythmic efficacy but show reduced bioavailability due to increased hydrophobicity .
  • Impurity Analogue (2,5-Bis(trifluoroethoxy)-N-((4-methylpiperidine-2-yl)methyl)benzamide): Structure: Additional methyl group on the piperidine ring.

Non-Antiarrhythmic Derivatives

  • N-((4,6-Bis(trifluoroethoxy)pyrimidin-2-yl)carbamoyl)benzamides :

    • Structure : Trifluoroethoxy groups on a pyrimidine ring instead of benzene.
    • Activity : Exhibit insecticidal and antifungal properties (e.g., Compound 7: 93% yield, melting point 167–169°C) .
  • Nitazoxanide (2-Acetoxy-N-(5-nitro-2-thiazolyl)benzamide) :

    • Structure : Nitrothiazole substituent instead of trifluoroethoxy groups.
    • Activity : Broad-spectrum antiparasitic agent; lacks antiarrhythmic activity due to divergent target engagement .
  • 3,4,5-Trimethoxy-N-{2-[4-(trifluoromethoxy)phenyl]ethyl}benzamide: Structure: Methoxy and trifluoromethoxy substituents on distinct aromatic rings.

Comparative Data Table

Compound Name Substituents/Modifications Biological Activity Key Data (Yield, Melting Point, etc.) Reference
Flecainide Acetate 2,5-bis(trifluoroethoxy), piperidinylmethyl Antiarrhythmic (Class IC) Half-life: 11–22 h; Oral bioavailability >90%
N-(4-Methylpiperidine-2-yl)methyl derivative 4-Methylpiperidine side chain Process impurity (non-active) Controlled to <0.1% in final product
Compound 7 (Pyrimidine-based) 4,6-Bis(trifluoroethoxy)pyrimidine Insecticidal/Antifungal Yield: 93%; Mp: 167–169°C
Nitazoxanide Nitrothiazole substituent Antiparasitic Molecular weight: 307.2 g/mol

Pharmacological and Toxicological Profiles

  • Cardiac Safety : Flecainide’s lack of QT-interval prolongation distinguishes it from amiodarone and sotalol, reducing torsades de pointes risk .

Q & A

Advanced Research Question

Library Synthesis : Prepare analogs with systematic substituent variations (e.g., alkyl chains, halogens) .

Biological Assays : Test against target enzymes (e.g., cytochrome P450 for metabolic stability) using IC₅₀ measurements .

Computational Modeling : Perform MD simulations to predict binding modes with proteins (e.g., Gram-positive bacterial targets) .
Example SAR Finding : Ethyl linkers improve solubility but reduce MIC values against S. aureus due to steric hindrance .

How do trifluoroethoxy benzamides interact with biological membranes?

Advanced Research Question
The trifluoroethoxy group enhances membrane permeability via:

Lipophilicity : LogP values increase by ~1.5 units compared to methoxy analogs .

Passive Diffusion : Demonstrated using Caco-2 cell monolayers (Papp >10⁻⁶ cm/s) .

Efflux Pump Evasion : Reduced P-glycoprotein binding due to fluorine’s electron-withdrawing effects .

What are the common impurities in trifluoroethoxy benzamide synthesis, and how are they controlled?

Advanced Research Question

ImpuritySourceControl Strategy
2,5-Bis(trifluoroethoxy)benzamide Over-substitutionLimit trifluoroethanol stoichiometry (1.2 eq)
Hydrolyzed Amide Moisture exposureUse anhydrous solvents and molecular sieves
Ethyl Ester Byproduct Incomplete couplingActivate carboxylic acid with HOBt/EDC

How to assess the metabolic stability of trifluoroethoxy benzamides?

Advanced Research Question

Liver Microsome Assays : Incubate with human liver microsomes (HLMs) and monitor parent compound depletion via LC-MS .

CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .

Metabolite Identification : Use HRMS/MS to detect hydroxylated or defluorinated products .

What are the structural analogs of this compound with distinct pharmacological profiles?

Basic Research Question

CompoundStructural VariationPharmacological Difference
4-Amino-N-ethyl-3-(trifluoroethoxy)benzamide Ethyl amine substituentHigher CNS penetration
2,5-Bis(trifluoroethoxy)-N-(piperidinylmethyl)benzamide Piperidine linkerAntiarrhythmic activity (e.g., flecainide analog)
N-[2-(Thiophene)ethyl]-4-(trifluoroethoxy)benzamide Thiophene moietyEnhanced anticancer activity

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